Hydroxyzine d4
CAS No.: 1219908-92-5
Cat. No.: VC0196432
Molecular Formula: C21H23D4ClN2O2
Molecular Weight: 378.93
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

CAS No. | 1219908-92-5 |
---|---|
Molecular Formula | C21H23D4ClN2O2 |
Molecular Weight | 378.93 |
Chemical Identity and Structure
Hydroxyzine D4 is a deuterium-labeled version of hydroxyzine, a first-generation antihistamine belonging to the piperazine class. The "D4" designation indicates that four hydrogen atoms in the hydroxyzine molecule have been replaced with deuterium atoms (an isotope of hydrogen containing one neutron and one proton) . This strategic labeling maintains the compound's pharmacological properties while providing distinct analytical advantages.
Molecular Properties
Hydroxyzine D4 possesses specific chemical characteristics that define its identity and utility in research settings:
Property | Value |
---|---|
CAS Number | 2070014-84-3 |
Molecular Formula | C₂₁H₂₃D₄ClN₂O₂ |
Molecular Weight | 378.93 g/mol |
Structure | Features piperazine ring with deuterium substitutions |
The structure includes a piperazine ring, which is essential for its pharmacological activity, along with an ethoxy group that enhances its solubility and bioavailability. The deuterium atoms are strategically positioned in the molecule to facilitate tracking in pharmacokinetic studies while maintaining structural integrity.
Salt Forms and Variants
Hydroxyzine D4 is available in various salt forms for different research applications, most commonly as the dihydrochloride salt:
Salt Form | Molecular Formula | Molecular Weight |
---|---|---|
Free Base | C₂₁H₂₃D₄ClN₂O₂ | 378.93 g/mol |
Dihydrochloride | C₂₁H₂₅D₄Cl₃N₂O₂ | 451.85 g/mol |
Synthesis and Production
The production of Hydroxyzine D4 involves specialized synthetic pathways designed to incorporate deuterium atoms at specific positions while maintaining the compound's structural integrity and pharmacological properties.
Synthetic Methodology
The synthesis of Hydroxyzine D4 typically employs deuterated precursors in reaction sequences similar to those used for non-deuterated hydroxyzine. The process must carefully control reaction conditions to maintain deuterium incorporation and prevent hydrogen-deuterium exchange at unintended positions. This precision manufacturing ensures that the final product contains deuterium atoms exactly where needed for research applications.
Quality Control Parameters
Manufacturing of Hydroxyzine D4 for research applications requires rigorous quality control protocols:
Parameter | Specification | Analytical Method |
---|---|---|
Chemical Purity | ≥98% | HPLC |
Isotopic Purity | ≥98% deuterium at labeled positions | NMR spectroscopy |
Identity | Structure confirmation | Mass spectrometry, NMR |
These stringent quality control measures ensure the compound's suitability for sensitive analytical applications, particularly in pharmacokinetic studies where accurate quantification is essential.
Research Applications
Analytical Chemistry Applications
Hydroxyzine D4 serves as an essential internal standard in analytical chemistry, particularly in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) techniques. Its primary applications include:
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Method validation for hydroxyzine quantification in pharmaceutical formulations
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Development of bioanalytical methods for hydroxyzine detection in biological samples
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Quality control procedures for hydroxyzine-containing products
The compound's deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated hydroxyzine in mass spectrometry, while maintaining nearly identical chromatographic behavior.
Pharmacokinetic Studies
In pharmacokinetic research, Hydroxyzine D4 provides crucial advantages:
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Enables accurate tracking of hydroxyzine absorption, distribution, metabolism, and elimination
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Facilitates distinction between parent compound and metabolites
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Allows for precise quantification in complex biological matrices
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Supports drug-drug interaction studies involving hydroxyzine
These applications are essential for understanding hydroxyzine's therapeutic effectiveness and potential side effects across different patient populations.
Drug Development Support
Hydroxyzine D4 plays a significant role in drug development processes:
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Supports bioequivalence studies for generic hydroxyzine formulations
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Aids in metabolite identification and profiling
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Facilitates investigation of hydroxyzine's pharmacodynamic properties
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Enables precise pharmacokinetic modeling to optimize dosing regimens
The compound's high purity levels make it particularly suitable for these critical research applications.
Chemical Reactions and Stability
Reactivity Profile
Hydroxyzine D4 undergoes chemical reactions similar to non-deuterated hydroxyzine, though potentially with slightly altered kinetics due to the deuterium isotope effect:
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Oxidation reactions: Formation of N-oxide derivatives
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Reduction reactions: Potential for reduction at various functional groups
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Substitution reactions: Particularly at the piperazine nitrogen atoms
These reaction pathways parallel the metabolic transformations of hydroxyzine in biological systems, making them relevant for understanding the compound's in vivo behavior.
Storage Parameter | Recommendation |
---|---|
Temperature | -20°C (general), -80°C (long-term) |
Solution Stability | Use within 1 month when stored at -20°C |
Solvent Compatibility | Soluble in DMSO and other polar organic solvents |
Special Considerations | Avoid repeated freeze-thaw cycles |
These storage recommendations ensure the compound maintains its chemical and isotopic integrity during research use .
Comparison with Non-Deuterated Hydroxyzine
While functionally similar to standard hydroxyzine, Hydroxyzine D4 offers distinct advantages for research applications:
Characteristic | Hydroxyzine | Hydroxyzine D4 |
---|---|---|
Primary Use | Clinical (therapeutic) | Research (analytical standard) |
Mass Spectrometry | Standard isotope pattern | +4 m/z shift in mass spectrum |
Metabolism Rate | Standard | Potentially slower at deuterated positions |
Cost | Lower | Higher due to specialized synthesis |
This comparative profile highlights why Hydroxyzine D4 is preferred for analytical applications despite its higher cost compared to non-deuterated hydroxyzine.
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